2-[4-(Trifluoromethyl)phenyl]oxirane
Overview
Description
2-[4-(Trifluoromethyl)phenyl]oxirane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]oxirane typically involves the following steps:
Trifluoromethylation: The starting material, 4-aminophenol, undergoes trifluoromethylation to introduce the trifluoromethyl group, resulting in 4-(trifluoromethyl)phenol.
Oxirane Formation: The trifluoromethylated phenol is then converted to its corresponding oxirane derivative through a reaction with an appropriate epoxidizing agent, such as peracetic acid or m-chloroperbenzoic acid (MCPBA).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]oxirane can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by nucleophiles, leading to the formation of corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, sodium hydroxide, and various organic peroxides.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as water, alcohols, and amines are used, often under acidic or basic conditions.
Major Products Formed:
Diols: Resulting from the opening of the oxirane ring.
Alcohols and Amines: Formed through substitution reactions.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenyl]oxirane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and probes.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-[4-(Trifluoromethyl)phenyl]oxirane exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable intermediate in various chemical processes. The oxirane ring's reactivity allows for the formation of diverse derivatives, which can interact with biological targets and pathways.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Contains a similar trifluoromethyl group but lacks the oxirane ring.
2-Nitro-4-(trifluoromethyl)phenol: Another compound with a trifluoromethyl group, used in different chemical reactions.
Uniqueness: 2-[4-(Trifluoromethyl)phenyl]oxirane is unique due to the presence of both the trifluoromethyl group and the oxirane ring, which together provide distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)7-3-1-6(2-4-7)8-5-13-8/h1-4,8H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGAKWTQCQUVXEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433740 | |
Record name | 2-[4-(trifluoromethyl)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111991-14-1 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111991-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(trifluoromethyl)phenyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(trifluoromethyl)phenyl]oxirane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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